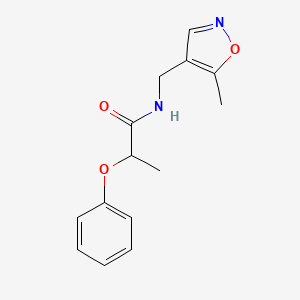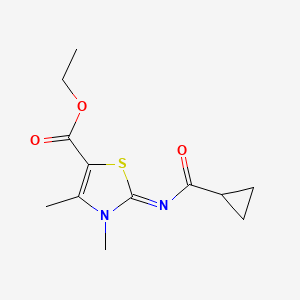
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPA hydrochloride and is a member of the piperazine family of compounds. MPPA hydrochloride has been shown to have a wide range of biochemical and physiological effects, which make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
MPPA hydrochloride works by binding to the 5-HT1A receptor and blocking its activity. This leads to a decrease in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. By blocking the activity of the 5-HT1A receptor, MPPA hydrochloride can help researchers better understand the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects
MPPA hydrochloride has a wide range of biochemical and physiological effects that make it a valuable tool for researchers. Some of the most notable effects include its ability to decrease the release of serotonin, increase the levels of dopamine and norepinephrine, and decrease the levels of cortisol. These effects make MPPA hydrochloride a valuable tool for studying the function of various neurotransmitters and their role in regulating mood, anxiety, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPA hydrochloride in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of using MPPA hydrochloride is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research involving MPPA hydrochloride. One promising area of research involves its use as a tool for studying the function of the 5-HT1A receptor in various disease states, including depression, anxiety, and schizophrenia. Another potential direction for research involves the development of new compounds that are based on the structure of MPPA hydrochloride and have even greater selectivity for the 5-HT1A receptor. Finally, researchers may also explore the use of MPPA hydrochloride in combination with other compounds to better understand the complex interactions between various neurotransmitters and their receptors.
Métodos De Síntesis
MPPA hydrochloride can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This compound is then reacted with 4-tosylpiperazine to form 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide. Finally, this compound is treated with hydrochloric acid to form MPPA hydrochloride.
Aplicaciones Científicas De Investigación
MPPA hydrochloride has a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of the serotonin receptor. MPPA hydrochloride has been shown to be a highly selective antagonist of the 5-HT1A receptor, which is involved in a variety of physiological processes including mood regulation, anxiety, and cognition.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNYINUWGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
